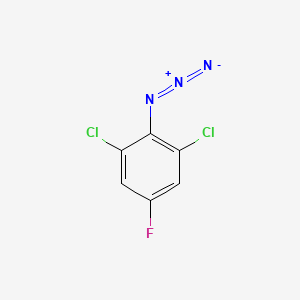
2-Azido-1,3-dichloro-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1,3-dichloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, dichloro, and fluoro substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of various substituted azides.
Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
相似化合物的比较
1,3-Dichloro-2-fluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-5-chloro-1,3-difluorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-Azido-1,3-dichloro-5-fluorobenzene is unique due to the presence of both azido and halogen substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and other applications .
属性
分子式 |
C6H2Cl2FN3 |
|---|---|
分子量 |
206.00 g/mol |
IUPAC 名称 |
2-azido-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI 键 |
RXRVGSRQGDRDME-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



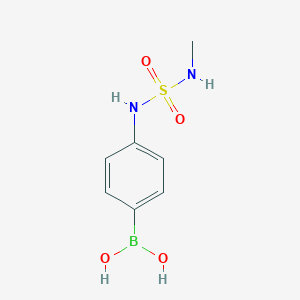
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
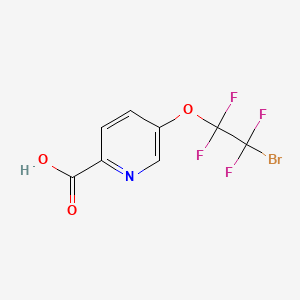
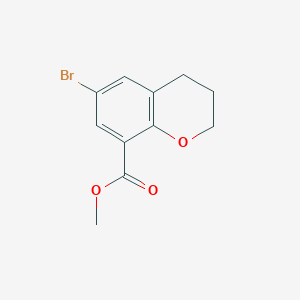
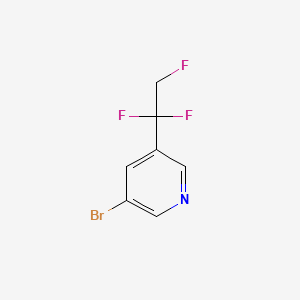


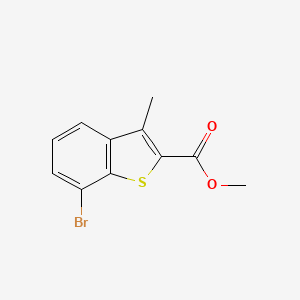
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
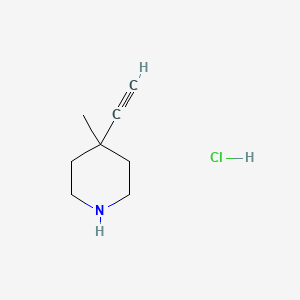
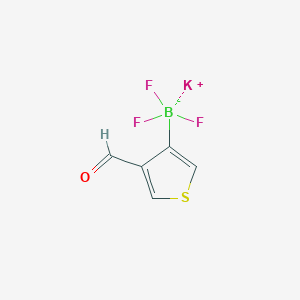
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
